Urease Inhibition Potency: Target Compound vs. Structurally Related Hydroxamic Acid Benchmark
In a whole-cell H. pylori urease inhibition assay (ATCC 43504), the target compound demonstrated an IC50 of 8.20 × 10³ nM [1]. This value is approximately 134,000-fold weaker than the most potent compound from a related chemical series, 3-(3,4-dichlorophenoxy)propionylhydroxamic acid (c24), which exhibited an IC50 of 0.061 ± 0.003 µM in cell-free extract and 0.89 ± 0.05 µM in intact cells [2]. The comparison is cross-study and must be interpreted cautiously due to differences in assay conditions and chemical scaffolds. However, it provides a quantitative baseline for the compound's activity in a therapeutically relevant bacterial target.
| Evidence Dimension | Urease inhibition IC50 (H. pylori ATCC 43504) |
|---|---|
| Target Compound Data | 8.20 × 10³ nM |
| Comparator Or Baseline | 3-(3,4-dichlorophenoxy)propionylhydroxamic acid (c24): 0.061 µM (cell-free) / 0.89 µM (intact cell) |
| Quantified Difference | ~134,000-fold less potent than c24 (cell-free) / ~9,200-fold less potent than c24 (intact cell) |
| Conditions | H. pylori ATCC 43504 urease inhibition; preincubation 1.5 h; urea substrate [1]; c24 data from cell-free extract and intact cell assays [2] |
Why This Matters
For procurement decisions in anti-H. pylori drug discovery, the quantitative potency gap indicates that this compound is not competitive as a urease inhibitor lead versus optimized hydroxamic acids, but it may serve as a tool compound for studying alternative inhibition mechanisms or resistance profiles.
- [1] BindingDB Entry BDBM50462868 (CHEMBL4251246). Affinity Data: IC50 = 8.20E+3 nM for inhibition of urease in Helicobacter pylori ATCC 43504. Accessed via BindingDB. View Source
- [2] Ni, W.W. et al. (2018) 'The synthesis and evaluation of phenoxyacylhydroxamic acids as potential agents for Helicobacter pylori infections', Bioorganic & Medicinal Chemistry, 26(14), pp. 4145–4152. doi:10.1016/j.bmc.2018.07.003. View Source
